Senegin III
Vue d'ensemble
Description
Anti-angiogenic Properties of Senegin III
Senegin III, a triterpenoidal saponin found in Polygala senega, has been identified as a substance with selective anti-proliferative effects on human umbilical vein endothelial cells (HUVECs). The compound demonstrates significant activity with IC50 values ranging from 0.6 to 6.2 µM, which is notably more potent than its effects on several cancer cell lines. This selectivity is attributed to the 28-O-glycoside moiety and methoxycinnamoyl group present in the molecule. Senegin III has been shown to inhibit vascular endothelial growth factor (VEGF)-induced tubular formation in HUVECs and basic fibroblast growth factor (bFGF)-induced neovascularization in vivo. Additionally, it has been observed to suppress tumor growth in mice, with the induction of pigment epithelium-derived factor (PEDF) contributing to its anti-angiogenic effects .
Molecular Structure of Senegin III
The molecular structure of Senegin III has been elucidated through extensive analysis of physical data, derivatives, and degradation products. Senegin III is a complex molecule with the molecular formula C75H113O35 and a specific rotation of [(\alpha)]20D -6.6° (in methanol). Its structure consists of a presenegenin core attached to a series of sugar residues, including glucose, galactose, xylose, rhamnose, and fucose, with a methoxycinnamoyl group enhancing its biological activity. The detailed structure reveals the intricate glycosidic linkages and the spatial arrangement of these sugar units, which are crucial for the compound's biological functions .
Chemical Reactions and Derivatives of Senegin III
Senegin III can undergo various chemical reactions, as demonstrated by the synthesis of its derivatives. For instance, the glucopyranoside monomethyl ester of Senegin III can be acetylated to form presenegenin-3-O-(\beta)-D-glucopyranoside methyl ester pentaacetate. This derivative exhibits a melting point of 216-217°C and can be characterized by its infrared (IR) spectrum. The formation of this derivative from Senegin III suggests the presence of reactive functional groups, such as carboxyl groups, that can participate in esterification and acetylation reactions. The identification of these derivatives is confirmed by comparing their physical properties, such as melting points and IR spectra, with those of authentic samples obtained from related compounds like senegin II .
Physical and Chemical Properties of Senegin III
The physical and chemical properties of Senegin III are closely tied to its molecular structure. It forms colorless needles when crystallized from ethyl acetate saturated with water, indicating its crystalline nature. The infrared spectrum of Senegin III and its derivatives provides insights into the functional groups present, such as hydroxyl, ester, and acetyl groups, which are reflected in the absorption bands at specific wavenumbers. These properties are essential for understanding the compound's solubility, stability, and reactivity, which are important for its potential therapeutic applications .
Applications De Recherche Scientifique
Application 1: Anti-Angiogenic Effect
- Specific Scientific Field : Pharmacology and Oncology .
- Summary of the Application : Senegin III, a triterpenoidal saponin from Polygala senega, has been found to have selective anti-proliferative effects against human umbilical vein endothelial cells (HUVECs). This suggests that it may have potential applications in the treatment of diseases where angiogenesis (the formation of new blood vessels) is a factor, such as cancer .
- Methods of Application or Experimental Procedures : The anti-proliferative activity of Senegin III was tested against HUVECs, with IC50 values in the range of 0.6–6.2 μM. The selective index was 7–100-fold in comparison with several cancer cell lines . Senegin III was also found to inhibit the vascular endothelial growth factor (VEGF)-induced in vitro tubular formation of HUVECs and basic fibroblast growth factor (bFGF)-induced in vivo neovascularization in the mouse Matrigel plug assay .
- Results or Outcomes : Senegin III suppressed tumor growth in mice inoculated with murine sarcoma S180 cells. The analysis of the action mechanism of Senegin III suggested that the induction of pigment epithelium-derived factor (PEDF) would contribute to the anti-angiogenic effects of senegasaponins .
Application 2: Inhibition of Elevated Plasma Glucose Levels
- Specific Scientific Field : Pharmacology and Endocrinology .
- Summary of the Application : Senegin III has been found to inhibit elevated plasma glucose levels, suggesting potential applications in the treatment of diseases related to glucose metabolism, such as diabetes .
- Methods of Application or Experimental Procedures : The inhibitory effect of Senegin III on elevated plasma glucose levels was tested at a dose of 100 mg/kg .
- Results or Outcomes : Senegin III inhibited the elevated plasma glucose levels by 32.1% at 0.5 hours .
Application 3: Inhibition of cAMP Phosphodiesterase
- Specific Scientific Field : Pharmacology .
- Summary of the Application : Senegin III has been found to exhibit an inhibitory effect on cAMP phosphodiesterase . This enzyme plays a crucial role in intracellular signal transduction, and its inhibition can have various therapeutic implications, including the treatment of inflammatory diseases, depression, and erectile dysfunction .
- Methods of Application or Experimental Procedures : The inhibitory effect of Senegin III on cAMP phosphodiesterase was tested in vitro .
- Results or Outcomes : The study found that Senegin III exhibits inhibitory activity against cAMP phosphodiesterase .
Safety And Hazards
According to the safety data sheet of Sinegin 3 (another name for Senegin III), it’s advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . In case of accidental release, it’s recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
Orientations Futures
Senegin III has potential for clinical therapy in the future, and its pharmacological research has high value for precise treatment and clinical application . This compound provides a systematic review of senegin III, and lays the foundation for follow-up clinical research and application of senegin III .
Propriétés
IUPAC Name |
(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxy-6-methyl-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C75H112O35/c1-30-44(81)48(85)53(90)63(99-30)107-59-58(105-43(80)17-12-33-10-13-34(97-9)14-11-33)32(3)101-67(60(59)108-64-56(93)51(88)57(31(2)100-64)106-62-52(89)47(84)40(28-98-62)104-65-54(91)49(86)45(82)38(26-76)102-65)110-69(96)74-21-20-70(4,5)24-36(74)35-15-16-41-71(6)25-37(79)61(109-66-55(92)50(87)46(83)39(27-77)103-66)73(8,68(94)95)42(71)18-19-72(41,7)75(35,29-78)23-22-74/h10-15,17,30-32,36-42,44-67,76-79,81-93H,16,18-29H2,1-9H3,(H,94,95)/b17-12+/t30-,31-,32+,36-,37-,38+,39+,40+,41+,42+,44-,45-,46+,47-,48+,49-,50-,51-,52+,53+,54+,55+,56+,57-,58-,59-,60+,61-,62-,63-,64-,65-,66-,67-,71+,72+,73-,74-,75-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTBHNPMHXYCII-KJCIHCEPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)C)OC4C(C(C(CO4)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)OC(=O)C67CCC(CC6C8=CCC9C(C8(CC7)CO)(CCC1C9(CC(C(C1(C)C(=O)O)OC1C(C(C(C(O1)CO)O)O)O)O)C)C)(C)C)C)OC(=O)C=CC1=CC=C(C=C1)OC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O)O)O)O)OC(=O)[C@@]67CC[C@@]8(C(=CC[C@H]9[C@]8(CC[C@@H]1[C@@]9(C[C@@H]([C@@H]([C@@]1(C)C(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)C)C)[C@@H]6CC(CC7)(C)C)CO)C)OC(=O)/C=C/C1=CC=C(C=C1)OC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C75H112O35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1573.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Senegin III |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.